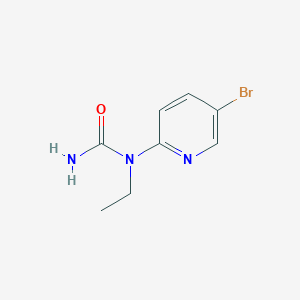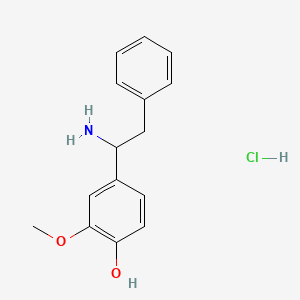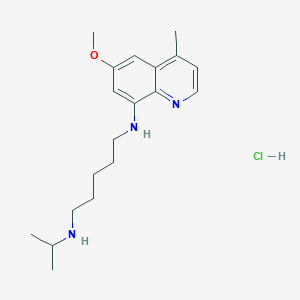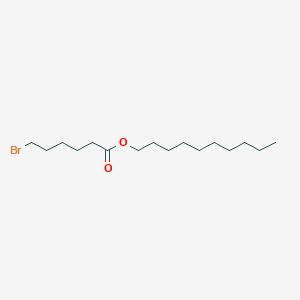
Decyl 6-bromohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl 6-bromohexanoate is an organic compound with the molecular formula C16H31BrO2. It is an ester derived from decanol and 6-bromohexanoic acid. This compound is typically a colorless to pale yellow liquid and is known for its characteristic ester-like odor. It is used in various chemical syntheses and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Decyl 6-bromohexanoate can be synthesized through the esterification reaction between decanol and 6-bromohexanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Reaction:
Decanol+6-Bromohexanoic acidH2SO4Decyl 6-bromohexanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is typically conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Decyl 6-bromohexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to decanol and 6-bromohexanoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Various substituted hexanoates depending on the nucleophile used.
Hydrolysis: Decanol and 6-bromohexanoic acid.
Reduction: Decyl alcohol and 6-bromohexanol.
Applications De Recherche Scientifique
Decyl 6-bromohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving ester hydrolysis and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of decyl 6-bromohexanoate primarily involves its reactivity as an ester. In biological systems, esterases can hydrolyze the compound to release decanol and 6-bromohexanoic acid, which can then participate in various metabolic pathways. The bromine atom in the compound also makes it a useful intermediate for further chemical modifications.
Comparaison Avec Des Composés Similaires
Decyl 6-bromohexanoate can be compared with other similar compounds such as:
Hexyl 6-bromohexanoate: Similar ester but with a shorter alkyl chain, leading to different physical properties and reactivity.
Decyl 6-chlorohexanoate: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
Decyl 6-bromoheptanoate: Similar ester but with a longer alkyl chain, influencing its solubility and boiling point.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts specific reactivity patterns, making it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C16H31BrO2 |
|---|---|
Poids moléculaire |
335.32 g/mol |
Nom IUPAC |
decyl 6-bromohexanoate |
InChI |
InChI=1S/C16H31BrO2/c1-2-3-4-5-6-7-8-12-15-19-16(18)13-10-9-11-14-17/h2-15H2,1H3 |
Clé InChI |
SXERZYSIDOBYEU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)CCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



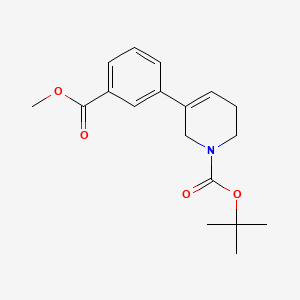
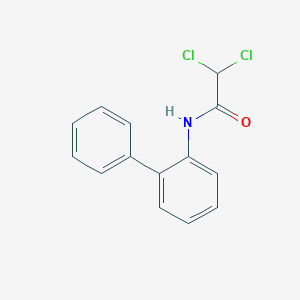
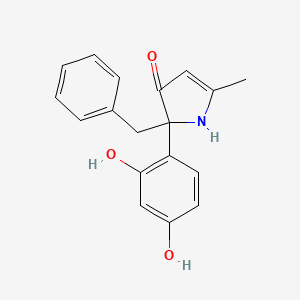
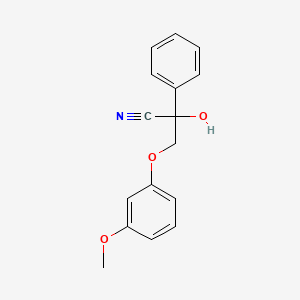

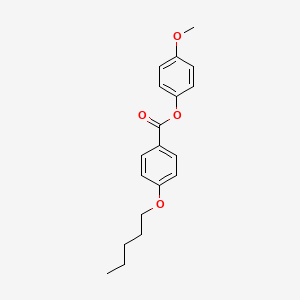
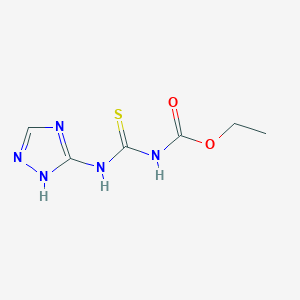
methanone](/img/structure/B14013331.png)
![2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B14013336.png)
